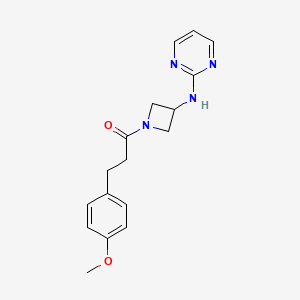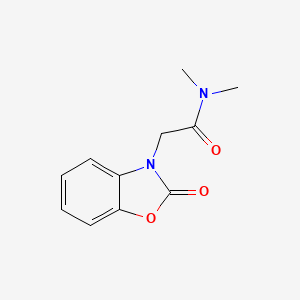![molecular formula C21H20Cl2N2O4 B2929817 3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 217317-66-3](/img/structure/B2929817.png)
3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20Cl2N2O4 and its molecular weight is 435.3. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Oxazole derivatives are synthesized through various chemical reactions, including ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines under different conditions to obtain multiple reaction products like pyrimidines, acetoacetamides, and urethanes. This diversity in reaction products highlights the chemical versatility of oxazole derivatives in synthetic chemistry (Kinoshita et al., 1989).
Application in Synthesis of Macrolides
Oxazoles have been used as masked forms of activated carboxylic acids, which form triamides on reaction with singlet oxygen. This property is applied in the synthesis of macrolides, including compounds like recifeiolide and curvularin, demonstrating the application of oxazoles in complex organic synthesis (Wasserman et al., 1981).
Antimicrobial Agents
A series of compounds, including those with oxazole structures, have been evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of oxazole derivatives in developing new antimicrobial agents. This reflects the ongoing research into the medicinal chemistry applications of oxazole derivatives (Desai et al., 2011).
Direct Synthesis from Carboxylic Acids
Research has explored the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions. This efficient synthesis method highlights the practicality of oxazole derivatives in organic synthesis, offering a straightforward approach to generating these compounds (Bandgar & Pandit, 2003).
Amyloidogenesis Inhibitors
In the study of diseases like amyloidosis, oxazole derivatives bearing a C(4) carboxyl group were synthesized and evaluated as transthyretin amyloid fibril inhibitors. This research underscores the therapeutic potential of oxazole derivatives in treating diseases characterized by abnormal protein aggregation (Razavi et al., 2005).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-12-18(20(25-29-12)19-14(22)5-4-6-15(19)23)21(26)24-10-9-13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWFZTUWDFLGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)



![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)

![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)
![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)

![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)
